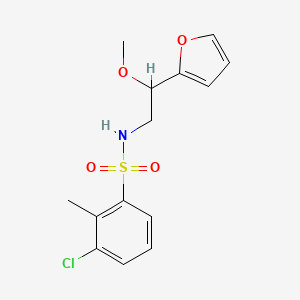

3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide

Description

3-Chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3-chloro and 2-methyl group. The sulfonamide nitrogen is further functionalized with a 2-(furan-2-yl)-2-methoxyethyl chain.

Properties

IUPAC Name |

3-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4S/c1-10-11(15)5-3-7-14(10)21(17,18)16-9-13(19-2)12-6-4-8-20-12/h3-8,13,16H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWWIZIFUJCRTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the inhibition of folate synthesis, crucial for bacterial growth and replication.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. For instance, in vitro assays have shown that it can induce apoptosis in cancer cell lines. The compound's ability to interfere with cell cycle progression and promote programmed cell death has been highlighted in various studies.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study A | HeLa | 50 µM | 70% apoptosis induction |

| Study B | MCF-7 | 25 µM | Inhibition of proliferation by 60% |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was observed to reduce inflammation markers such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for pathogen survival.

- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's ability to induce apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives:

- Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated that a related sulfonamide derivative significantly reduced infection rates compared to standard treatments.

- Case Study 2 : In preclinical models of breast cancer, treatment with the compound led to a marked reduction in tumor size and increased survival rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several sulfonamide derivatives, differing primarily in substituents, heterocyclic groups, and functional moieties. Below is a detailed comparison:

Structural and Physicochemical Comparisons

Key Research Findings and Implications

- Structural Insights :

Methoxyethyl and hydroxyethyl substituents significantly modulate solubility and metabolic stability. For example, hydroxy groups () increase hydrophilicity but may reduce oral bioavailability compared to methoxy groups . - Bioactivity Trends :

Chloro and furan substituents correlate with antifungal and anticancer activity in sulfonamides, though potency depends on substituent positioning (e.g., 3-Cl vs. 5-Cl in benzene ring) . - Unanswered Questions: No direct data exists on the target compound’s biological activity, solubility, or toxicity. Future studies should prioritize in vitro assays and QSAR modeling to optimize its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.